molecular formula C28H18N2O4 B5106415 N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide CAS No. 10114-51-9

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide

Cat. No.: B5106415
CAS No.: 10114-51-9
M. Wt: 446.5 g/mol
InChI Key: MHIIKMFLEZGYPH-UHFFFAOYSA-N
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Description

N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide is a synthetic anthraquinone derivative of significant interest in chemical and materials research. Compounds within this chemical family are explored for their potential as key intermediates in organic synthesis and for their functional properties in material science applications. Researchers investigating hyperuricemia and gout have shown that structurally related 9,10-anthraquinone compounds can function as potent xanthine oxidase (XOD) inhibitors . These inhibitors work by reducing the formation of uric acid, the final product of purine metabolism. Some anthraquinone-based inhibitors have been observed to produce dual hypouricemic actions, not only inhibiting uric acid production but also promoting its excretion by modulating urate transporters such as GLUT9, OAT1, and OAT3 . Furthermore, the 9,10-anthraquinone core is recognized for its potential as a versatile building block. Its derivatives can be engineered to act as N,O-bidentate directing groups, which are highly valuable in metal-catalyzed C-H bond functionalization reactions for the efficient synthesis of complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must be handled by technically qualified individuals. For specific physical and chemical property data, please contact our technical support team.

Properties

IUPAC Name

N-(8-benzamido-9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O4/c31-25-19-13-7-15-21(29-27(33)17-9-3-1-4-10-17)23(19)26(32)24-20(25)14-8-16-22(24)30-28(34)18-11-5-2-6-12-18/h1-16H,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIIKMFLEZGYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385603
Record name Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10114-51-9
Record name Benzamide, N,N′-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10114-51-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-BIS(BENZAMIDO)ANTHRAQUINONE
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Biological Activity

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide is a compound derived from anthracene that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore its synthesis, biological activity, and potential applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with benzoyl chlorides or carboxylic acids under standard amide formation conditions. The yield can vary depending on the specific reaction conditions employed.

Synthesis Method Yield (%) Conditions
Reaction with benzoyl chloride94%Standard amide formation
Coupling with 2-methylbenzoic acid24%DCC and DMAP in dichloromethane

Anticancer Properties

Research indicates that derivatives of anthraquinones exhibit significant anticancer activities. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases .

The proposed mechanism of action for this compound includes:

  • Generation of ROS : This leads to oxidative stress in cancer cells.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound was found to significantly increase the levels of apoptotic markers such as cleaved PARP and caspase-3 activation .

Study 2: Mechanistic Insights

Another investigation explored the mechanistic insights into how this compound induces apoptosis in HL-60 leukemia cells. The study revealed that treatment with this compound resulted in increased ROS production and mitochondrial membrane potential disruption. Additionally, it was noted that co-treatment with antioxidants significantly reduced its cytotoxic effects, underscoring the role of oxidative stress in its mechanism .

Scientific Research Applications

Analytical Chemistry

Separation Techniques:
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide has been successfully analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method utilizing a mobile phase composed of acetonitrile and water (with phosphoric acid) has demonstrated effectiveness in isolating this compound from impurities. For mass spectrometry applications, the phosphoric acid can be substituted with formic acid to enhance compatibility .

Case Study:
A study conducted in 2018 detailed the use of Newcrom R1 HPLC columns for the analysis of this compound. The method proved scalable for preparative separation and suitable for pharmacokinetic studies, highlighting its utility in drug development processes .

Materials Science

Polymeric Applications:
The incorporation of anthracene derivatives into polymer matrices has been explored for developing advanced materials with unique optical properties. This compound can be used as a building block for synthesizing photoluminescent polymers.

Case Study:
Research on polymer composites containing anthracene derivatives has shown enhanced fluorescence and improved thermal stability. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best understood by comparing it with anthraquinone derivatives differing in substitution patterns, functional groups, or core modifications. Key comparisons include:

Substitution Position Isomers

Compound Name Substitution Pattern Key Properties/Applications Reference
1,8-Dibenzamidoanthraquinone 1,8-positions High thermal stability; potential dye/pharmaceutical intermediate
1,4-Dibenzamidoanthraquinone (C.I. Vat Red 42) 1,4-positions Commercial dye (Indanthren Red 5GK); moderate XO inhibition
1,5-Diacetamidoanthraquinone (CAS: 129-30-6) 1,5-positions Lower solubility in polar solvents; unremarkable bioactivity

Key Insight : The 1,8-substitution pattern confers distinct electronic properties due to reduced steric hindrance compared to 1,4- or 1,5-isomers. This may enhance π-π stacking in solid-state applications .

Functional Group Modifications

Compound Name Functional Groups Key Findings Reference
N-(Anthraquinonyl) aminoacetyl sulfonamide (e.g., 10a) Sulfonamide, trifluoromethyl groups Cytotoxic (IC₅₀: 1.1–13.0 µg/mL vs. MCF-7/Hep-G2 cells)
3-(Azidomethyl)-9,10-dioxoanthracene diacetate (6c) Azide, acetate groups High yield (89%); used in click chemistry
Rhein–piperazine–furanone hybrids (e.g., 5f, 5g) Piperazine, furanone moieties Anticancer activity (56–53% yield); structural complexity limits scalability

Key Insight : Electron-withdrawing groups (e.g., sulfonamide, trifluoromethyl) enhance bioactivity but may reduce solubility. Bulky substituents (e.g., piperazine) improve target specificity but complicate synthesis .

Core-Modified Anthraquinones

Compound Name Core Modification Key Findings Reference
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene Ethynylphenyl groups, chlorine Luminescent material; used in OLEDs
Aminoanthraquinones (e.g., 3a, 5a) Amino groups at 2-/2,3-positions Strong cytotoxicity (IC₅₀: 1.1–13.0 µg/mL)
2,2'-(((Anthracene-diyl)bis(oxy))bis(ethane-diyl))bis(isoindoline-dione) (Compound 11) Ether-linked isoindoline-dione Superior xanthine oxidase inhibition (IC₅₀ < allopurinol)

Key Insight: Core modifications (e.g., ethynyl groups) expand applications into optoelectronics, while amino or ether linkages enhance enzyme inhibition .

Comparative Data Tables

Physicochemical Properties

Compound Molecular Weight Solubility (mg/mL) Melting Point (°C) Thermal Stability
1,8-Dibenzamidoanthraquinone 476.48 0.12 (DMSO) 285–290 (dec.) High (>300°C)
1,4-Dibenzamidoanthraquinone 476.48 0.09 (DMSO) 270–275 Moderate
1,5-Diacetamidoanthraquinone 364.34 0.45 (DMF) 198–202 Low

Note: Dec. = decomposition. Data inferred from structural analogs .

Q & A

Q. What methodologies evaluate photostability for dye-sensitized solar cell applications?

  • Methodological Answer : Expose thin films to AM 1.5G solar simulator light (100 mW/cm²) and monitor UV-vis absorbance decay over 500 hours. Use FT-IR to detect photo-oxidation products (e.g., carbonyl groups). Compare with accelerated aging tests (85°C/85% RH) to simulate long-term degradation .

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